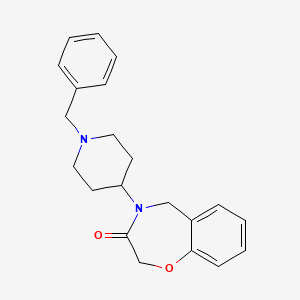

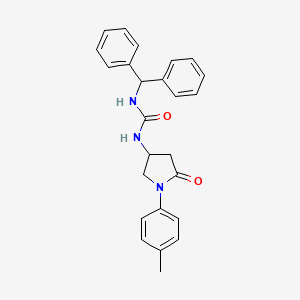

4-(1-苄基哌啶-4-基)-4,5-二氢-1,4-苯并恶唑平-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is a chemical entity that belongs to the class of benzoxazepines. Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring. These compounds are of interest due to their potential pharmacological properties, including dopaminergic activity, which can be relevant for the treatment of various central nervous system disorders .

Synthesis Analysis

The synthesis of related benzoxazepine derivatives typically involves the cyclization of amino alcohols, followed by further functional group transformations. For instance, 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized through cyclization followed by demethylation to introduce catecholic moieties . Another approach to synthesizing 1,4-disubstituted benzazepines involves reductive amination of benzyl alkyl ketones with amino alcohols or the addition of Grignard reagents to oxazolidines derived from substituted phenylacetaldehydes . A novel scaffold for drug discovery, including a 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], was synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone, indicating the versatility of starting materials and synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives has been studied using various spectroscopic techniques. For example, the structure of a disubstituted derivative was analyzed by NOESY NMR and X-ray diffraction, revealing well-defined orientations of side chains . Similarly, the structures of other benzoxazepine derivatives have been confirmed by X-ray diffraction, demonstrating the utility of this technique in elucidating the stereochemistry of these molecules .

Chemical Reactions Analysis

Benzoxazepines can undergo various chemical reactions, including reductive amination, cyclization, and demethylation, as part of their synthesis . Additionally, the reactivity of these compounds in acidic or basic media has been explored, which is important for understanding their stability and potential transformations under physiological conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepines, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for the pharmacokinetic profile of potential drug candidates. For example, the lipophilicity of benzazepine derivatives has been correlated with their central dopaminergic activity, suggesting that the physicochemical properties of these compounds can affect their biological activity .

科学研究应用

1. 合成技术和化学性质

- 该化合物因其区域选择性的弗里德尔-克拉夫特酰化作用而被研究,展示了一种在有机合成中很有用的特定反应模式 (Ishihara et al., 1994).

- 研究还包括将其转化为各种相关化合物,突出了这种化学结构在合成化学中的多功能性 (Huckle, Lockhart, & Wright, 1972).

2. 新型骨架开发的潜力

- 合成了用于药物发现的新型骨架,4,5-二氢-3H-螺[1,5-苯并恶唑平-2,4'-哌啶],为类药物分子的开发提供了新途径 (Willand et al., 2004).

3. 在神经化学研究中的作用

- 4-(1-苄基哌啶-4-基)-4,5-二氢-1,4-苯并恶唑平-3(2H)-酮的衍生物已被探索其对中枢神经系统受体的潜在影响,提供了对神经化学相互作用的见解 (Liégeois et al., 1994).

4. 电聚合和材料科学应用

- 该化合物的衍生物已参与电聚合研究,为有机电子等领域具有潜在应用的材料开发做出了贡献 (İçli et al., 2010).

5. 促进组合化学

- 已记录了其在聚合物辅助溶液相 (PASP) 合成中的用途,证明了其在简化复杂分子生产以进行高通量筛选中的作用 (Carreras, Scherkenbeck, & Paulitz, 2005).

未来方向

Research into compounds with the piperidine ring, such as 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, is ongoing due to their unique biochemical properties and potential for various biological applications . Future directions may include further exploration of their synthesis, properties, and potential applications.

作用机制

Target of Action

Similar compounds such as 4-benzylpiperidine have been shown to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

As a monoamine releasing agent, 4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one likely interacts with its targets by increasing the release of monoamines, specifically dopamine and norepinephrine, into the synaptic cleft. This results in an increase in the signaling of these neurotransmitters, leading to changes in neuronal activity .

Biochemical Pathways

The compound’s action on dopamine and norepinephrine release implicates it in several biochemical pathways. These include the dopaminergic and noradrenergic signaling pathways, which are involved in a variety of physiological processes such as mood regulation, reward, and stress response .

Pharmacokinetics

Similar compounds like 4-benzylpiperidine have been noted to have a fast onset of action and a short duration . These properties suggest that the compound is rapidly absorbed and eliminated, but further studies would be needed to confirm this.

Result of Action

The increased release of dopamine and norepinephrine induced by 4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can lead to a variety of molecular and cellular effects. These may include increased neuronal firing, changes in gene expression, and alterations in synaptic plasticity .

属性

IUPAC Name |

4-(1-benzylpiperidin-4-yl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-21-16-25-20-9-5-4-8-18(20)15-23(21)19-10-12-22(13-11-19)14-17-6-2-1-3-7-17/h1-9,19H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXTVZBKOWUXNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC3=CC=CC=C3OCC2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)

![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)

![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)